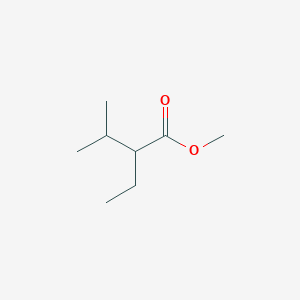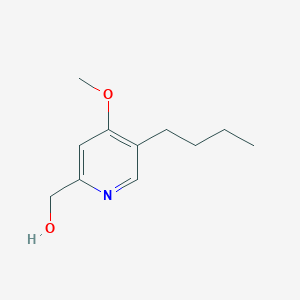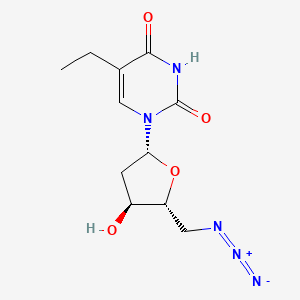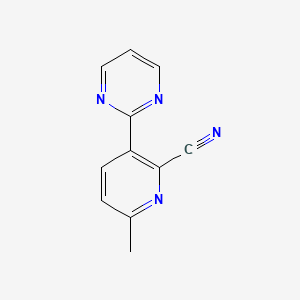
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile
Descripción general
Descripción
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile is a heterocyclic compound that contains both pyridine and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile typically involves the reaction of 6-methyl-2-pyridinecarbonitrile with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of 6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyridine and pyrimidine rings allow for strong interactions with biological targets, facilitating its activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2-pyridinecarbonitrile: Lacks the pyrimidine ring, making it less versatile in biological applications.
2-Chloropyrimidine: Used as a precursor in the synthesis but lacks the nitrile group.
Uniqueness
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H8N4 |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C11H8N4/c1-8-3-4-9(10(7-12)15-8)11-13-5-2-6-14-11/h2-6H,1H3 |
Clave InChI |
AUMNIXOXDPWQRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C2=NC=CC=N2)C#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Quinolinecarbothioamide,n-[[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B8614224.png)
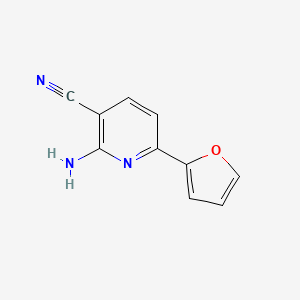
![1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone](/img/structure/B8614236.png)
![(Rac)-8-benzyl-2-methyl-4-phenyl-2,8-diaza-spiro[4.5]decane-1,3-dion](/img/structure/B8614241.png)
![N-[(2-Fluoro-6-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B8614245.png)
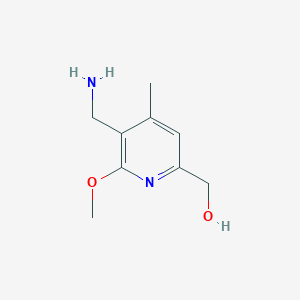
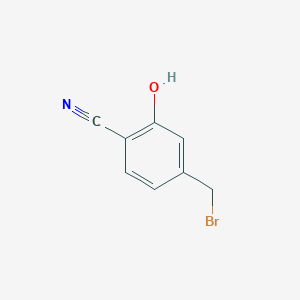
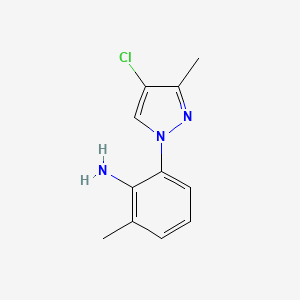
![ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate](/img/structure/B8614283.png)
